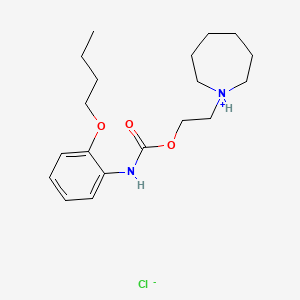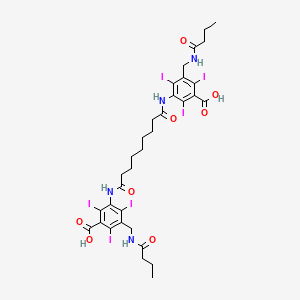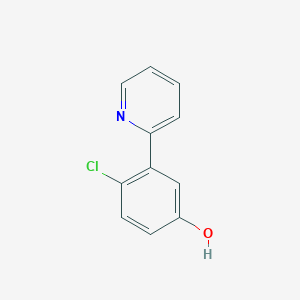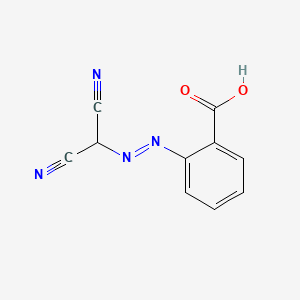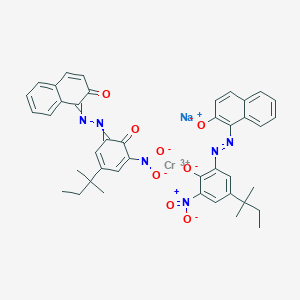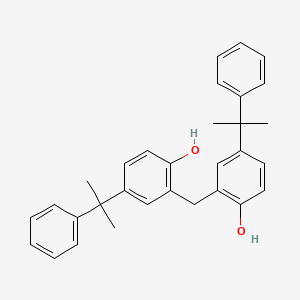![molecular formula C20H23BrN2O2 B13759384 1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide CAS No. 624726-54-1](/img/structure/B13759384.png)
1-Benzyl-3-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for SALOR-INT L172596-1EA are not extensively documented in publicly available sources. it is typically synthesized through a series of organic reactions involving the appropriate starting materials and reagents. Industrial production methods would likely involve optimizing these synthetic routes for scalability and efficiency.
化学反応の分析
SALOR-INT L172596-1EA can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
SALOR-INT L172596-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving cellular processes and molecular interactions.
Industry: Used in the development of new materials and chemical processes.
類似化合物との比較
SALOR-INT L172596-1EA can be compared with other similar compounds, such as:
- 3-Benzyl-1-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium chloride
- 3-Benzyl-1-(2-ethoxy-2-oxoethyl)-5,6-dimethyl-3H-benzimidazol-1-ium iodide
These compounds share similar structures but differ in their halide components (bromide, chloride, iodide), which can influence their chemical properties and reactivity. The uniqueness of SALOR-INT L172596-1EA lies in its specific bromide component, which may confer distinct reactivity and applications .
特性
CAS番号 |
624726-54-1 |
|---|---|
分子式 |
C20H23BrN2O2 |
分子量 |
403.3 g/mol |
IUPAC名 |
ethyl 2-(3-benzyl-5,6-dimethylbenzimidazol-3-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C20H23N2O2.BrH/c1-4-24-20(23)13-22-14-21(12-17-8-6-5-7-9-17)18-10-15(2)16(3)11-19(18)22;/h5-11,14H,4,12-13H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
OTQIFRNSUSWXGX-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)CN1C=[N+](C2=C1C=C(C(=C2)C)C)CC3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


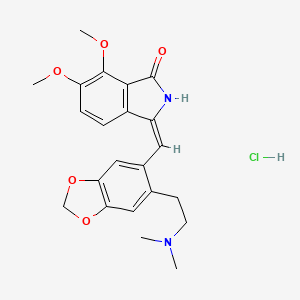
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
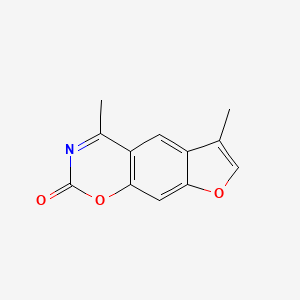
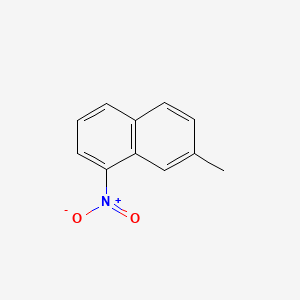
![Nickel, bis[2,4-dihydro-5-methyl-4-[1-(oxo-kappaO)decyl]-2-phenyl-3H-pyrazol-3-onato-kappaO3]-](/img/structure/B13759324.png)
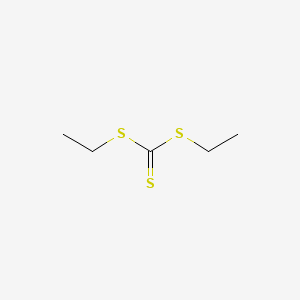
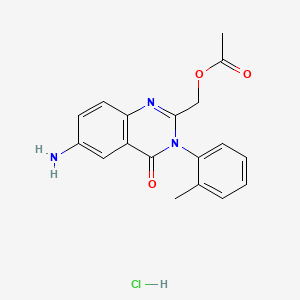
![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
